molecular formula C13H12ClF3N4O2 B2670603 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 338408-74-5

8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2670603
M. Wt: 348.71
InChI Key: QEVNFISHPCKPPR-UHFFFAOYSA-N
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Description

This compound, also known as 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, has a CAS Number of 338408-74-5 . It has a molecular weight of 348.71 and is a solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12ClF3N4O2/c14-8-5-7 (13 (15,16)17)6-18-9 (8)21-3-1-12 (2-4-21)10 (22)19-11 (23)20-12/h5-6H,1-4H2, (H2,19,20,22,23) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 348.71 . The InChI code provides further information about its molecular structure .

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study on N-halamine-coated cotton demonstrated the antimicrobial and detoxification potential of compounds related to 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione. The cotton fabrics were treated with a new N-halamine precursor, leading to antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7, and were used to detoxify chemical mustard simulant to a less toxic derivative (Ren et al., 2009).

Receptor Activity Studies

Research on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives highlighted their activity on serotonin 5-HT1A and 5-HT2A receptors. Compounds with ethylene spacer showed high 5-HT1A ligand activity, suggesting the importance of the spacer and cycloalkyl ring size in receptor properties (Obniska et al., 2006).

Structural and Conformational Analysis

Studies on buspirone analogues, including 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, using NMR have provided insights into the conformation of piperazine rings in these compounds, revealing dynamic exchange processes and aiding in the understanding of their pharmacological profiles (Chilmonczyk et al., 1996).

Novel Synthesis Methods

Research into the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, closely related to the compound , has developed efficient methods for their production, showing potential for antimicrobial activity. These methods offer high yields and require no additional purification, opening up new avenues for synthesizing related compounds (Krolenko et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N4O2/c14-8-5-7(13(15,16)17)6-18-9(8)21-3-1-12(2-4-21)10(22)19-11(23)20-12/h5-6H,1-4H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVNFISHPCKPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

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